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Compound of Interest

Compound Name: 6-Methoxy-3-methyl-1H-indazole

Cat. No.: B1321996 Get Quote

Spectroscopic Profile of 6-Methoxy-3-methyl-1H-
indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 6-Methoxy-3-methyl-1H-indazole (CAS No: 7746-29-4; Molecular Formula:

C₉H₁₀N₂O). Direct experimental spectra for this specific compound are not readily available in

the public domain. Therefore, this document presents predicted Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure.

Detailed, generalized experimental protocols for the acquisition of such spectroscopic data are

also provided, synthesized from standard laboratory practices for similar heterocyclic

compounds. This guide is intended to serve as a valuable resource for researchers in the fields

of medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted Spectroscopic Data
The structural formula of 6-Methoxy-3-methyl-1H-indazole is presented below:
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Based on this structure, the following spectroscopic data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.0 - 12.0 br s 1H N-H

~7.5 - 7.6 d 1H H-7

~6.8 - 6.9 d 1H H-5

~6.7 - 6.8 s 1H H-4

~3.8 - 3.9 s 3H -OCH₃

~2.5 - 2.6 s 3H -CH₃

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment

~158 - 160 C-6

~141 - 143 C-7a

~138 - 140 C-3

~121 - 123 C-7

~120 - 122 C-3a

~110 - 112 C-5

~90 - 92 C-4

~55 - 56 -OCH₃

~11 - 13 -CH₃

Infrared (IR) Spectroscopy
Predicted FT-IR Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3100 Broad N-H stretch

~3050 - 3000 Medium Aromatic C-H stretch

~2950 - 2850 Medium Aliphatic C-H stretch

~1620 - 1600 Strong C=C aromatic ring stretch

~1500 - 1450 Strong C=C aromatic ring stretch

~1250 - 1200 Strong
Asymmetric C-O-C stretch

(aryl ether)

~1050 - 1000 Strong
Symmetric C-O-C stretch (aryl

ether)

Mass Spectrometry (MS)
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Predicted Mass Spectrometry Data

m/z Ion

162.08 [M]⁺ (Molecular Ion)

147.06 [M-CH₃]⁺

119.06 [M-CH₃-CO]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for 6-Methoxy-3-methyl-1H-indazole, based on standard procedures for similar compounds.

[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 6-Methoxy-3-methyl-1H-indazole is

dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A

small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00

ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition:

A standard single-pulse experiment is used.

Typically, 16 to 64 scans are acquired.

Acquisition time: ~3-4 seconds.

Relaxation delay: 1-2 seconds.

¹³C NMR Acquisition:

A proton-decoupled single-pulse experiment (e.g., zgpg30) is used.
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A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

Acquisition time: ~1-2 seconds.

Relaxation delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

Instrumentation: An FTIR spectrometer is used to record the spectrum.

Data Acquisition:

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

A background spectrum of the clean ATR crystal is recorded first.

The sample spectrum is then recorded and ratioed against the background.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify

the characteristic absorption bands.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

such as methanol or acetonitrile (e.g., 1 mg/mL stock solution, diluted to 10 µg/mL).

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight

(TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) or Electron

Impact (EI) source is used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition (ESI):

The sample solution is introduced into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) are optimized to achieve maximum signal intensity for the molecular ion.

The mass spectrum is acquired in positive or negative ion mode over a suitable m/z range

(e.g., 50-500).

Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge

ratio (m/z) of the molecular ion and any significant fragment ions. The high-resolution data

allows for the determination of the elemental composition of the ions.

Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.
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Caption: Logical relationship between molecular properties and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1321996#spectroscopic-data-of-6-methoxy-3-methyl-
1h-indazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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